MFCD18317310
Overview
Description
The compound MFCD18317310 is a chemical entity with the molecular formula C13H6ClFN2O2 and a molecular weight of 276.70 g/mol . It is categorized under organofluorine benzenoid compounds and is known for its unique structural properties, which include a chloro, fluoro, and cyano-substituted phenyl ring attached to a nicotinic acid moiety .
Preparation Methods
The synthesis of MFCD18317310 involves several steps, typically starting with the preparation of the nicotinic acid derivative. The synthetic route includes:
Nitration and Halogenation: The initial step involves the nitration of a suitable aromatic precursor, followed by halogenation to introduce the chloro and fluoro substituents.
Coupling Reaction: The final step involves coupling the substituted phenyl ring with the nicotinic acid moiety, typically using a palladium-catalyzed cross-coupling reaction
Chemical Reactions Analysis
MFCD18317310 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
MFCD18317310 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of MFCD18317310 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD18317310 can be compared with other similar compounds, such as:
2-Chloro-5-(3-cyano-2-fluorophenyl)nicotinic acid: This compound shares a similar structural framework but differs in the position of the substituents.
Other Organofluorine Benzenoid Compounds: These compounds have similar fluorine and aromatic ring structures but may vary in other substituents and functional groups
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and cyano groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClFN2O2/c14-12-10(13(18)19)4-8(6-17-12)9-3-1-2-7(5-16)11(9)15/h1-4,6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSWNBGNBLHTOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687420 | |
Record name | 2-Chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-70-2 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-(3-cyano-2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261948-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.